Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an allyloxy group and a methyl group attached to the thiophene ring, along with a carboxylate ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction. This involves the reaction of the thiophene derivative with an allyl halide in the presence of a base such as sodium hydride.
Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically involving the reaction of the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Industry: Used in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The allyloxy and carboxylate ester groups can participate in hydrogen bonding and other non-covalent interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methoxy)-5-methylthiophene-2-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.
Ethyl 3-(allyloxy)-5-methylthiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(allyloxy)-5-ethylthiophene-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.
Uniqueness
Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate is unique due to the presence of both an allyloxy group and a carboxylate ester on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for various applications in synthesis and material science.
Properties
Molecular Formula |
C10H12O3S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 5-methyl-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-4-5-13-8-6-7(2)14-9(8)10(11)12-3/h4,6H,1,5H2,2-3H3 |
InChI Key |
JAGDKNAPLHBCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)OCC=C |
Origin of Product |
United States |
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